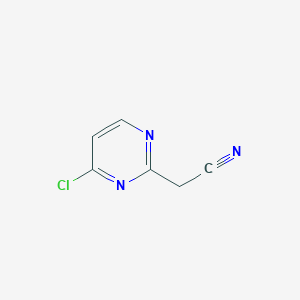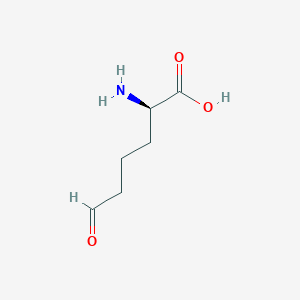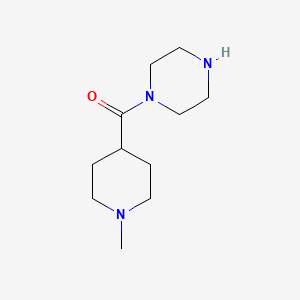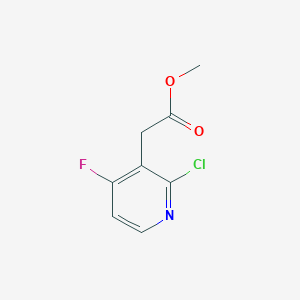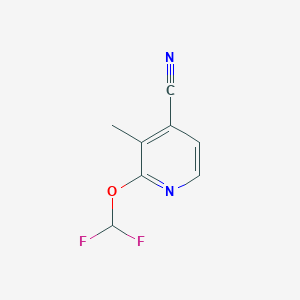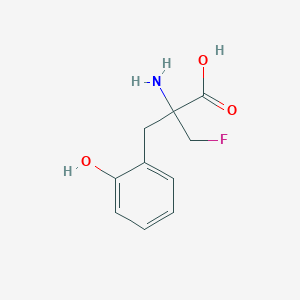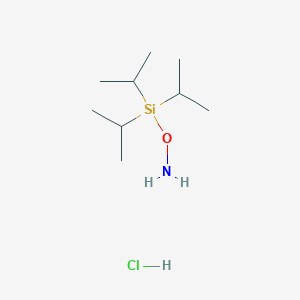
2-Methyloxazole-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyloxazole-5-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxazole-5-carbonyl chloride typically involves the chlorination of 2-Methyloxazole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
化学反应分析
Types of Reactions: 2-Methyloxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with nitrile oxides to form isoxazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base such as triethylamine or pyridine.
Cycloaddition: Nitrile oxides are used in the presence of a catalyst, such as copper (I) or ruthenium (II), under controlled temperature and solvent conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Isoxazole Derivatives: Formed from cycloaddition reactions.
科学研究应用
2-Methyloxazole-5-carbonyl chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methyloxazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological targets .
Molecular Targets and Pathways:
Nucleophilic Attack: The carbonyl chloride group is susceptible to nucleophilic attack, leading to the formation of amides, esters, and other derivatives.
Cycloaddition Pathways: The compound can participate in cycloaddition reactions, forming heterocyclic structures that can interact with biological targets.
相似化合物的比较
- 2-Methyloxazole-4-carbonyl chloride
- 2-Methyloxazole-5-carboxylic acid
- 2-Methyloxazole-4-carboxylic acid
Comparison: 2-Methyloxazole-5-carbonyl chloride is unique due to its specific reactivity and the position of the carbonyl chloride group. Compared to its analogs, it offers distinct advantages in terms of reactivity and the types of derivatives it can form. For example, 2-Methyloxazole-4-carbonyl chloride may have different reactivity patterns due to the position of the carbonyl group .
属性
分子式 |
C5H4ClNO2 |
|---|---|
分子量 |
145.54 g/mol |
IUPAC 名称 |
2-methyl-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H4ClNO2/c1-3-7-2-4(9-3)5(6)8/h2H,1H3 |
InChI 键 |
GHBMHSQEKVVEAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(O1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


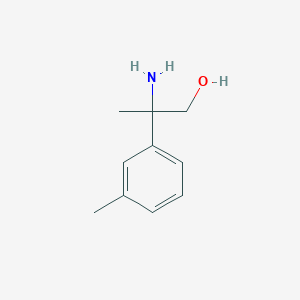
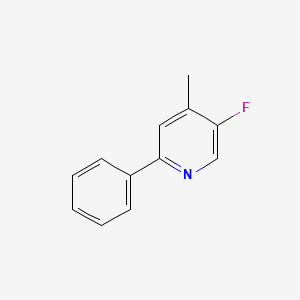
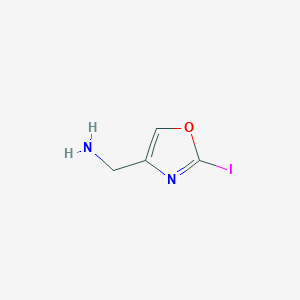
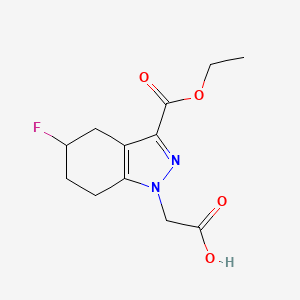
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
